6H-benzo[cd]pyren-6-one
Overview
Description
6H-benzo[cd]pyren-6-one, also known as benzo[c,d]furan-6-one, is a polycyclic aromatic compound. It consists of a benzene ring fused with a furan ring, with a ketone group attached to the benzene ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of research .
Mechanism of Action
Target of Action
6H-benzo[cd]pyren-6-one is a polycyclic aromatic hydrocarbon ketone It is known to have fluorescent properties and is often used in chemical research as an organic photosensitizer and fluorescent marker .
Mode of Action
Given its fluorescent properties, it is likely that it interacts with its targets by absorbing and emitting light, which can be used to track and study various biochemical processes .
Biochemical Pathways
As a fluorescent marker, it can be used to illuminate various biochemical pathways and processes in research settings .
Pharmacokinetics
It is known to be soluble in common organic solvents such as ethanol, dichloromethane, and benzene , which suggests that it may have good bioavailability when administered in these solvents.
Result of Action
It is known to be a common air contaminant and a potentially carcinogenic and polar constituent of carbon black . This suggests that exposure to this compound could potentially lead to harmful health effects.
Action Environment
This compound is known to degrade under light conditions , suggesting that its action, efficacy, and stability can be influenced by environmental factors such as light exposure. Therefore, it should be stored and handled in a well-ventilated area away from light to maintain its stability .
Biochemical Analysis
Biochemical Properties
6H-benzo[cd]pyren-6-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with the aryl hydrocarbon receptor (AhR), which is involved in the oxidative stress and inflammation response pathways . This interaction leads to the activation of interleukin 6 (IL6) production and suppression of nitric oxide-induced apoptosis in vascular smooth muscle cells . Additionally, this compound can induce developmental and cardiovascular toxicity through an AhR-dependent mechanism .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In vascular endothelial cells and vascular smooth muscle cells, it contributes to the dysfunctions that lead to cardiovascular diseases . The compound influences cell function by activating the AhR signaling pathway, which results in oxidative stress, inflammation, and genetic toxicity . In zebrafish embryos, this compound has been observed to reduce heart rate and blood flow, indicating its impact on cardiovascular development .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the AhR, leading to the activation of downstream signaling pathways . This activation results in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, contributing to oxidative stress and inflammation . The compound also affects gene expression by modulating the activity of transcription factors involved in the AhR signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to undergo photodegradation when exposed to light, which can affect its long-term stability and activity . Long-term exposure to this compound has been shown to result in sustained oxidative stress and inflammation in cellular models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces developmental and cardiovascular toxicity in zebrafish embryos . Higher doses of this compound can lead to more severe toxic effects, including increased oxidative stress, inflammation, and genetic toxicity . These dose-dependent effects highlight the importance of understanding the threshold and toxic levels of the compound in various biological systems.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive metabolites that can bind to DNA and proteins, leading to genetic toxicity . These metabolic processes contribute to the compound’s carcinogenic potential and its impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, where it can exert its toxic effects . The distribution of this compound within the body is influenced by its interactions with cellular transport mechanisms and binding proteins .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is known to localize in the nucleus, where it interacts with the AhR and modulates gene expression . Additionally, this compound can accumulate in the endoplasmic reticulum and mitochondria, contributing to oxidative stress and cellular dysfunction . The targeting signals and post-translational modifications of this compound play a crucial role in its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6H-benzo[cd]pyren-6-one typically involves chemical synthesis methods. One common approach is the oxidation of corresponding aromatic compounds using oxidizing agents. For instance, the oxidation of benzo[c,d]furan can yield this compound under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chemical synthesis using similar oxidation reactions. The process may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 6H-benzo[cd]pyren-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6H-benzo[cd]pyren-6-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential mutagenic effects.
Medicine: Investigated for its potential use in drug development and as a fluorescent marker.
Comparison with Similar Compounds
- Benzo[a]pyrene
- Benzo[c]phenanthrene
- Benzo[b]fluorene
- Benzo[c]chrysene
Comparison: 6H-benzo[cd]pyren-6-one is unique due to its specific fusion of benzene and furan rings with a ketone group. This structure imparts distinct chemical and physical properties compared to other polycyclic aromatic compounds. For instance, benzo[a]pyrene and benzo[c]phenanthrene have different ring structures and functional groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
pentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),6,8(17),9,11(16),12,14-nonaen-19-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10O/c20-19-14-5-1-3-11-7-9-13-10-8-12-4-2-6-15(19)17(12)18(13)16(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIKSBRDCNSYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=CC=CC5=C4C3=C(C=C2)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184759 | |
Record name | 6H-Benzo(cd)pyren-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3074-00-8 | |
Record name | 6H-Benzo[cd]pyren-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3074-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3074-00-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Benzo(cd)pyren-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NAPHTHANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9WAZ0827H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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